
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a product for proteomics research . It belongs to a class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular formula of this compound is C14H14BrNO2S, and its molecular weight is 340.24 .Applications De Recherche Scientifique
Synthesis and Characterization
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate serves as a key intermediate in the synthesis of novel thiophene-containing compounds. These compounds, due to their versatile biological activity, have attracted significant attention in both chemistry and medicinal chemistry fields. They are known for their anticancer, antibacterial, antiviral, and antioxidant activities. For example, through a series of reactions involving bromination and interaction with various amines, new thiophene derivatives with promising antibacterial and antifungal properties have been synthesized. The antimicrobial screening revealed that some synthesized compounds exhibit remarkable activity against bacterial strains, especially gram-negative bacteria like E. coli, as well as some fungi, highlighting their potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Antimicrobial Activity
The chemistry of 2-aminothiophenes, including derivatives of this compound, is a dynamic research field due to the significant biological properties of these compounds. They form a crucial class of drugs showcasing excellent antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. New ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into their potential as antimicrobial agents (Prasad et al., 2017).
Pharmacological Applications
The synthesis of derivatives from this compound also contributes to the development of pharmacologically active compounds. For instance, novel compounds combining thiophene with other heterocyclic moieties have been explored for their potential pharmacological applications. Through various synthetic routes, compounds have been developed with the anticipation of discovering new therapeutic agents with enhanced pharmacological profiles (Chapman et al., 1971).
Antinociceptive Properties
Furthermore, research into this compound derivatives has led to the synthesis of compounds with antinociceptive (pain-relieving) properties. For example, compounds have been synthesized and evaluated for their antinociceptive activity, contributing valuable insights into the design of new analgesic drugs (Shipilovskikh et al., 2020).
Safety and Hazards
While specific safety and hazard information for Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is not available, similar compounds have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
Propriétés
IUPAC Name |
propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDOMVAFMPVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B443763.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B443766.png)
![Methyl 2-[(4-isopropoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443767.png)
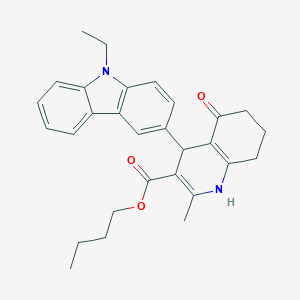
![5-(4-Methylphenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443770.png)
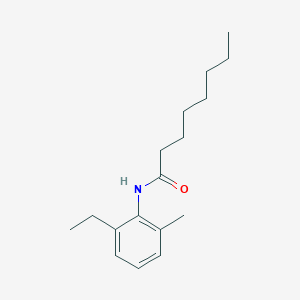
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B443774.png)
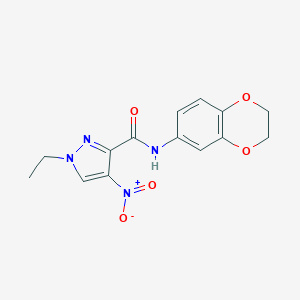
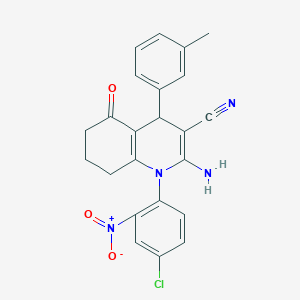

![Ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443781.png)
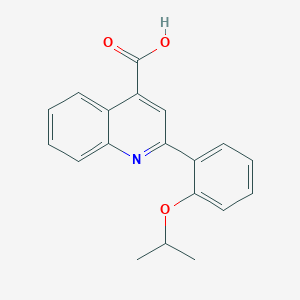
![N-(5-bromo-2-pyridinyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443785.png)
![3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443786.png)